REACTION_CXSMILES
|
C=O.[C:3]([O:7][C:8]([N:10]([CH3:26])[C@@H:11](C)[C:12](N[C@@H](C1CCCCC1)C(O)=O)=O)=[O:9])([CH3:6])([CH3:5])[CH3:4].O.[Cl-].COC1N=C(OC)N=C([N+]2(C)CCOCC2)N=1>C1COCC1.CCOC(C)=O>[C:3]([O:7][C:8](=[O:9])[N:10]([CH2:11][CH3:12])[CH3:26])([CH3:6])([CH3:5])[CH3:4] |f:2.3.4|
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N([C@H](C(=O)N[C@H](C(=O)O)C1CCCCC1)C)C
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
O.[Cl-].COC1=NC(=NC(=N1)OC)[N+]1(CCOCC1)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 20° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 3×20 mL of water
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by flash column chromatography (CH2Cl2 95%, MeOH 5%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 299.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |